molecular formula C12H15NS B14661395 2,3,4,4a,10,10a-Hexahydro-1h-phenothiazine CAS No. 37004-69-6

2,3,4,4a,10,10a-Hexahydro-1h-phenothiazine

Cat. No.: B14661395
CAS No.: 37004-69-6
M. Wt: 205.32 g/mol
InChI Key: GCAFFHUTHFEBEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine typically involves the reductive cyclization of 2-(2-nitrophenoxy)cyclohexan-1-one. This reaction is carried out over palladium catalysts under mild conditions, such as in ethanol at 318 K and a pH of 2 with a pressure of 0.1 MPa . The product structure and ratio are determined using 1H and 13C NMR spectra, X-ray analysis, and GC/MS data .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar reductive cyclization processes, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine is unique due to its specific substitution pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

37004-69-6

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2,3,4,4a,10,10a-hexahydro-1H-phenothiazine

InChI

InChI=1S/C12H15NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1,3,5,7,10,12-13H,2,4,6,8H2

InChI Key

GCAFFHUTHFEBEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC3=CC=CC=C3S2

Origin of Product

United States

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